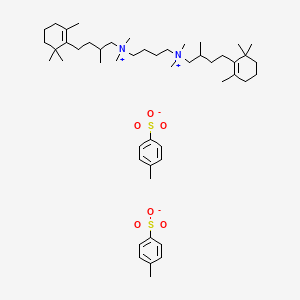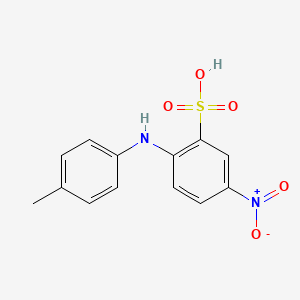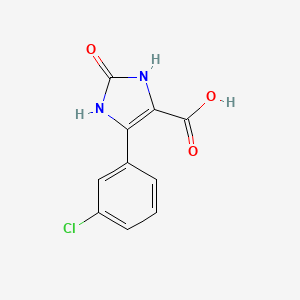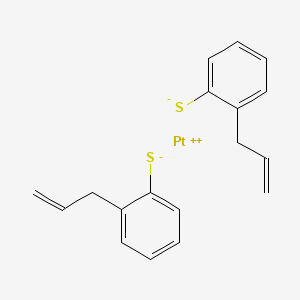
Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa-: is a complex platinum compound with the molecular formula C18H18PtS2 and a molecular weight of 493.54 g/mol . This compound is primarily used in research and experimental applications, particularly in the field of catalysis and ligand studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- typically involves the reaction of platinum salts with 2-(2-propenyl)benzenethiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligand substitution reactions can occur, where the 2-(2-propenyl)benzenethiolato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines under inert conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while reduction can produce lower oxidation state platinum complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is used as a catalyst in various organic reactions, including hydrogenation and polymerization. Its unique structure allows it to facilitate these reactions efficiently .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential use in drug delivery systems and as anticancer agents due to their ability to interact with biological molecules .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its catalytic properties make it valuable in processes such as fuel cell technology and environmental remediation .
Wirkmechanismus
The mechanism of action of Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- involves its ability to coordinate with various substrates through its platinum center. This coordination facilitates the activation of substrates, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or ligand exchange .
Vergleich Mit ähnlichen Verbindungen
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)tetra-
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)octa-
- Platinum, dodecakis(2-(2-propenyl)benzenethiolato)deca-
Uniqueness: Platinum, dodecakis(2-(2-propenyl)benzenethiolato)hexa- is unique due to its specific ligand arrangement and the resulting electronic and steric properties. This uniqueness allows it to exhibit distinct catalytic behaviors and reactivity patterns compared to its similar compounds .
Eigenschaften
CAS-Nummer |
39448-24-3 |
|---|---|
Molekularformel |
C18H18PtS2 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
platinum(2+);2-prop-2-enylbenzenethiolate |
InChI |
InChI=1S/2C9H10S.Pt/c2*1-2-5-8-6-3-4-7-9(8)10;/h2*2-4,6-7,10H,1,5H2;/q;;+2/p-2 |
InChI-Schlüssel |
FAHDQLUXLLNUDD-UHFFFAOYSA-L |
Kanonische SMILES |
C=CCC1=CC=CC=C1[S-].C=CCC1=CC=CC=C1[S-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



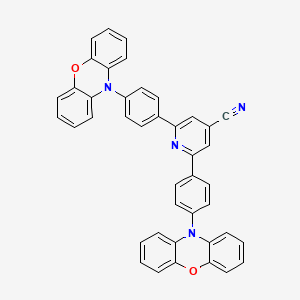
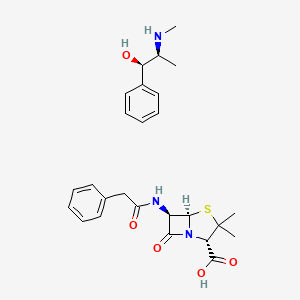

![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

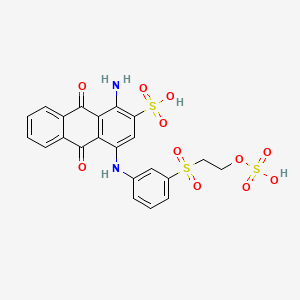
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
